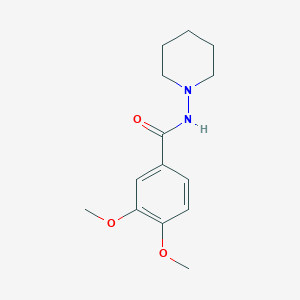
3,4-dimethoxy-N-(piperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(piperidin-1-yl)benzamide is a chemical compound with the molecular formula C14H20N2O3 It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 3 and 4 positions and a piperidinyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(piperidin-1-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cheaper and more readily available starting materials. One method involves the use of 1,2-dimethoxybenzene as the starting material, which is reacted with piperidine under the catalysis of aluminum trichloride (anhydrous) to form the desired product. This method is cost-effective and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethoxy-N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(piperidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dimethoxy-N-1-methylpiperidinylbenzamide
- 3,5-dimethoxy-N-1-piperidinylbenzamide
- 3,4-dimethoxy-N-(5-nitro-2-pyridinyl)benzamide
Uniqueness
3,4-dimethoxy-N-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-7-6-11(10-13(12)19-2)14(17)15-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
CEBDUXBAKGPQAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CCCCC2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)


methanone](/img/structure/B226796.png)
methanone](/img/structure/B226798.png)
methanone](/img/structure/B226799.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226802.png)
![5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B226803.png)
